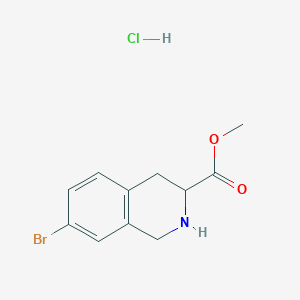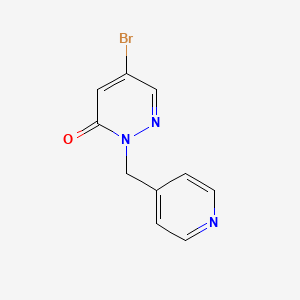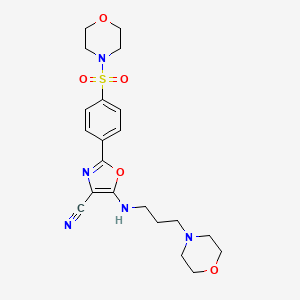![molecular formula C14H15F3N6 B2409266 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine CAS No. 2380169-52-6](/img/structure/B2409266.png)
3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves the inhibition of specific kinases. For example, FLT3 inhibition leads to the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia (AML) cells. JAK2 inhibition leads to the suppression of the immune response and has potential therapeutic applications in autoimmune disorders. BTK inhibition leads to the suppression of B-cell activation and has potential therapeutic applications in B-cell malignancies.
Biochemical and Physiological Effects
3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-fibrotic effects by suppressing the production of extracellular matrix proteins such as collagen. Furthermore, it has anti-viral activity by inhibiting the replication of several viruses including hepatitis B virus and human cytomegalovirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine in lab experiments include its potent inhibitory activity against specific kinases, its wide range of biological activities, and its potential therapeutic applications. However, this compound has some limitations such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its high potency may require the use of lower concentrations to avoid off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine. One direction is the further elucidation of its mechanism of action and the identification of additional targets. Another direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the potential therapeutic applications of this compound in various diseases such as cancer and autoimmune disorders warrant further investigation. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific kinases.
Métodos De Síntesis
The synthesis of 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves the reaction of 3-methyl-6-nitropyridazine with 1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone in the presence of a reducing agent such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere and in a solvent such as methanol or ethanol. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases such as FLT3, JAK2, and BTK, which are implicated in various diseases including cancer and autoimmune disorders. Additionally, this compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-viral activities.
Propiedades
IUPAC Name |
3-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-2-3-12(21-20-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)18-9-19-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUIYICMDRSAPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)



![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)